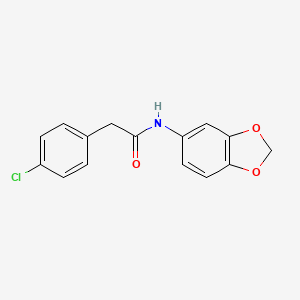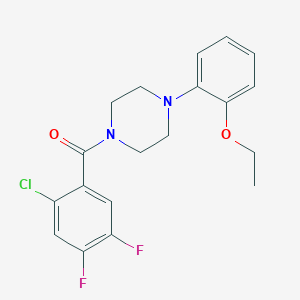
N-1,3-benzodioxol-5-yl-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(4-chlorophenyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no accepted medical use. Despite this classification, MDMA has shown potential as a therapeutic agent in the treatment of various psychiatric disorders.
作用机制
MDMA acts primarily by increasing the release of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. MDMA also increases the release of other neurotransmitters, including dopamine and norepinephrine, which contribute to its stimulant effects. The increased release of serotonin is thought to be responsible for the feelings of empathy and emotional openness that users experience.
Biochemical and Physiological Effects:
MDMA has a number of physiological effects, including increased heart rate, blood pressure, and body temperature. These effects can be dangerous in certain individuals, particularly those with pre-existing cardiovascular or other medical conditions. MDMA can also cause dehydration and electrolyte imbalances, which can lead to serious health complications.
实验室实验的优点和局限性
MDMA has been used in a variety of laboratory studies to investigate its effects on the brain and behavior. One advantage of MDMA as a research tool is its ability to reliably induce feelings of empathy and social connectedness in users. However, there are also limitations to using MDMA in laboratory settings, including the potential for adverse effects and the difficulty of controlling for individual differences in drug response.
未来方向
There are a number of potential future directions for research on MDMA. One area of interest is the use of MDMA in the treatment of addiction, particularly to substances such as alcohol and opioids. Other potential directions include investigating the neural mechanisms underlying the drug's effects, as well as developing safer and more effective methods for administering MDMA in therapeutic settings.
In conclusion, N-1,3-benzodioxol-5-yl-2-(4-chlorophenyl)acetamide, or MDMA, is a synthetic psychoactive drug that has gained attention for its potential therapeutic uses. While there are risks associated with its use, MDMA has shown promise in the treatment of various psychiatric disorders and may have future applications in addiction treatment and neuroscience research.
合成方法
MDMA is synthesized from safrole, a natural compound found in the oils of various plants. The synthesis process involves several steps, including oxidation, isomerization, and reduction. The final product is a white crystalline powder that is typically consumed orally in pill form.
科学研究应用
MDMA has been the subject of numerous scientific studies, particularly in the field of psychiatry. Studies have shown that MDMA can be effective in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy involves administering a controlled dose of MDMA to patients in a therapeutic setting, allowing them to explore and process traumatic experiences with the guidance of a trained therapist.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-3-1-10(2-4-11)7-15(18)17-12-5-6-13-14(8-12)20-9-19-13/h1-6,8H,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVXFRDAXSIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)
![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)